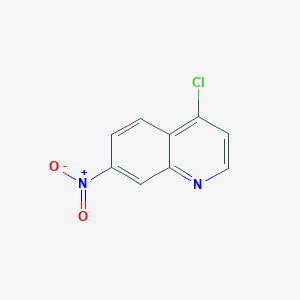
4-氯-7-硝基喹啉
描述
4-Chloro-7-nitroquinoline, also known as 4-Chloro-7-nitroquinoline, is a useful research compound. Its molecular formula is C9H5ClN2O2 and its molecular weight is 208.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-7-nitroquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-7-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
喹啉基团(“4-氯-7-硝基喹啉”的一部分)在许多药理活性杂环化合物中必不可少,因为它们在药物和工业化学中具有多种应用 . 由于它们具有广泛的生物反应谱,因此在药物研发项目中被认为是一种优良结构 .
抗癌活性
喹啉衍生物在抗癌活性方面显示出潜力。 它们是一类独特的药效团,存在于各种治疗剂中 .
抗氧化活性
基于喹啉的化合物已证明具有抗氧化活性,使其在开发治疗由氧化应激引起的疾病的药物方面具有价值 .
抗炎活性
还发现喹啉衍生物具有抗炎特性,这可能有助于治疗各种炎症性疾病 .
抗疟活性
抗SARS-CoV-2活性
在COVID-19大流行之后,喹啉衍生物在抗SARS-CoV-2活性方面显示出潜力 .
抗结核活性
合成有机化学
安全和危害
未来方向
Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
作用机制
Target of Action
It’s known that quinoline derivatives, such as 4-chloro-7-nitroquinoline, have been found to display a wide range of bioactive properties .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including inhibition of dna replication, protein biosynthesis, cell wall biosynthesis, and folic acid metabolism .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial, antiviral, anti-inflammatory, immune-modulatory, and anticancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of quinoline derivatives .
生化分析
Biochemical Properties
4-Chloro-7-nitroquinoline plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor. For instance, it has been shown to inhibit certain oxidoreductases and transferases, affecting their catalytic activities. The nature of these interactions typically involves the binding of 4-Chloro-7-nitroquinoline to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic action .
Cellular Effects
The effects of 4-Chloro-7-nitroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-7-nitroquinoline has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. It can also disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Chloro-7-nitroquinoline exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. Additionally, 4-Chloro-7-nitroquinoline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-7-nitroquinoline can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-7-nitroquinoline remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to 4-Chloro-7-nitroquinoline in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-7-nitroquinoline vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of 4-Chloro-7-nitroquinoline have been associated with oxidative stress, DNA damage, and apoptosis in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
4-Chloro-7-nitroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can affect the overall efficacy and toxicity of 4-Chloro-7-nitroquinoline, influencing its role in biochemical studies .
Transport and Distribution
The transport and distribution of 4-Chloro-7-nitroquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 4-Chloro-7-nitroquinoline within specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
4-Chloro-7-nitroquinoline exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Chloro-7-nitroquinoline can localize to the mitochondria, where it may influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic uses .
属性
IUPAC Name |
4-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGWWDLHRREJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488856 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-76-5 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



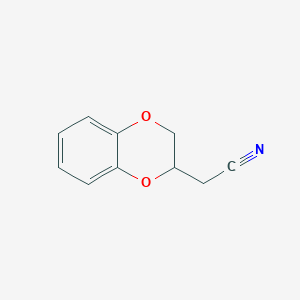



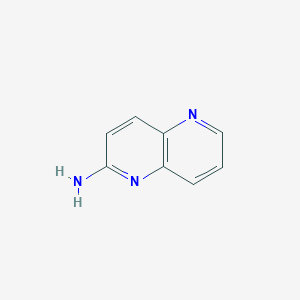
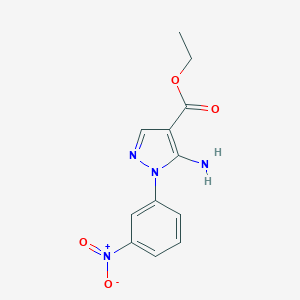
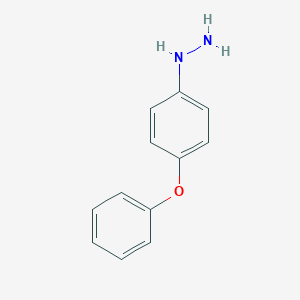




![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)

